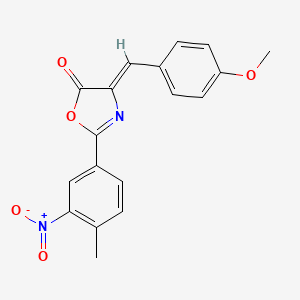![molecular formula C21H13Cl2NO3S2 B11697100 (5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11697100.png)
(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-{[5-(3,4-Dichlorphenyl)furan-2-YL]methylidene}-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Furanring, einen Thiazolidinonring und mehrere Substituenten umfasst, die zu ihren chemischen Eigenschaften und ihrer Reaktivität beitragen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5E)-5-{[5-(3,4-Dichlorphenyl)furan-2-YL]methylidene}-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one beinhaltet in der Regel mehrstufige organische Reaktionen. Ein gängiges Verfahren umfasst die Kondensation von 3,4-Dichlorphenylfuran-2-carbaldehyd mit 4-Methoxyphenylthiosemicarbazid unter sauren Bedingungen, um die Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann unter basischen Bedingungen cyclisiert, um das endgültige Thiazolidinon-Produkt zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dies beinhaltet die Verwendung von Durchflussreaktoren, ein Hochdurchsatz-Screening nach optimalen Reaktionsbedingungen und die Implementierung von Prinzipien der grünen Chemie, um Abfälle zu minimieren und die Effizienz zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(5E)-5-{[5-(3,4-Dichlorphenyl)furan-2-YL]methylidene}-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen mit Mitteln wie Natriumborhydrid können den Thiazolidinonring in eine reduziertere Form umwandeln.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere am chlorierten Phenylring, unter Verwendung von Nucleophilen wie Aminen oder Thiolen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Amine, Thiole und andere Nucleophile unter basischen oder sauren Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfoxide, Sulfone, reduzierte Thiazolidinone und verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
(5E)-5-{[5-(3,4-Dichlorphenyl)furan-2-YL]methylidene}-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller, antifungizider und anticancerogener Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte Krankheiten abzielen.
Industrie: Wird bei der Entwicklung neuer Materialien mit bestimmten chemischen Eigenschaften wie Polymeren und Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (5E)-5-{[5-(3,4-Dichlorphenyl)furan-2-YL]methylidene}-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen oder ihre Funktion verändern. Diese Wechselwirkung kann zu verschiedenen biologischen Effekten führen, wie z. B. der Hemmung des mikrobiellen Wachstums oder der Induktion von Apoptose in Krebszellen.
Wirkmechanismus
The mechanism of action of (5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thiazolidindione: Eine Klasse von Verbindungen mit einer ähnlichen Thiazolidinonringstruktur, die als Antidiabetika eingesetzt werden.
Furanderivate: Verbindungen, die einen Furanring enthalten, bekannt für ihre vielfältigen biologischen Aktivitäten.
Phenylsubstituierte Verbindungen: Verbindungen mit Phenylringen, die mit verschiedenen funktionellen Gruppen substituiert sind und eine breite Palette an chemischen und biologischen Eigenschaften aufweisen.
Einzigartigkeit
(5E)-5-{[5-(3,4-Dichlorphenyl)furan-2-YL]methylidene}-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one ist einzigartig aufgrund seiner Kombination aus Strukturmerkmalen, die eine spezifische Reaktivität und biologische Aktivität verleihen. Das Vorhandensein von sowohl Furan- als auch Thiazolidinonringen sowie den Dichlorphenyl- und Methoxyphenyl-Substituenten macht diese Verbindung von anderen ähnlichen Molekülen unterscheidbar.
Eigenschaften
Molekularformel |
C21H13Cl2NO3S2 |
|---|---|
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
(5E)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H13Cl2NO3S2/c1-26-14-5-3-13(4-6-14)24-20(25)19(29-21(24)28)11-15-7-9-18(27-15)12-2-8-16(22)17(23)10-12/h2-11H,1H3/b19-11+ |
InChI-Schlüssel |
WHRZVJBQZQLZSM-YBFXNURJSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/SC2=S |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)SC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4E)-4-[2-(2-bromophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697021.png)

![1-[(2,7-Dimethoxyfluoren-9-ylidene)amino]-3-phenyl-urea](/img/structure/B11697032.png)
![(5E)-1-(3,5-dimethylphenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697038.png)
![(5E)-5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B11697040.png)
![Ethyl 2-[(azepan-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11697041.png)
![N-{(1Z)-3-{(2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11697042.png)


![[(E)-octylideneamino]thiourea](/img/structure/B11697064.png)
![Methyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B11697077.png)
![(4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697079.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11697087.png)
